molecular formula C13H9BrCl2O B585571 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene CAS No. 155891-94-4

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene

Cat. No.: B585571
CAS No.: 155891-94-4
M. Wt: 332.018
InChI Key: IFBZRCLFOBNPKB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene is an organic compound with a complex structure that includes benzyl, bromine, and dichlorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene typically involves the reaction of 2-hydroxy-5-bromo-1,3-dichlorobenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Products include benzoquinones or other oxidized forms.

    Reduction: Products include reduced forms of the benzyloxy group.

    Coupling Reactions: Products are more complex aromatic compounds.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene involves its interaction with various molecular targets. For example, in coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)phenol
  • 2-(Benzyloxy)-1,3-dichlorobenzene
  • 5-Bromo-2-(benzyloxy)phenol

Uniqueness

2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene is unique due to the presence of both bromine and dichlorobenzene groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various chemical reactions .

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZRCLFOBNPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674985
Record name 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155891-94-4
Record name 5-Bromo-1,3-dichloro-2-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155891-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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